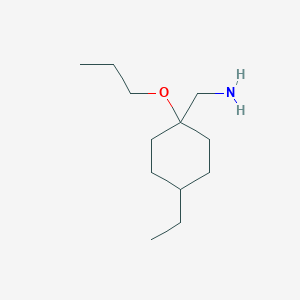
(4-Ethyl-1-propoxycyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-1-propoxycyclohexyl)methanamine is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with ethyl and propoxy groups, and an amine functional group attached to the methylene bridge.
Vorbereitungsmethoden
The synthesis of (4-Ethyl-1-propoxycyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the ethyl and propoxy groups onto the cyclohexyl ring.
Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under controlled conditions .
Analyse Chemischer Reaktionen
(4-Ethyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-1-propoxycyclohexyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their biological activities.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of (4-Ethyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
(4-Ethyl-1-propoxycyclohexyl)methanamine can be compared with other similar compounds, such as:
(4-Ethylcyclohexyl)methanamine: Lacks the propoxy group, leading to different chemical and biological properties.
(4-Propoxycyclohexyl)methanamine: Lacks the ethyl group, resulting in variations in reactivity and applications.
The presence of both ethyl and propoxy groups in this compound makes it unique, providing distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
(4-ethyl-1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-9-14-12(10-13)7-5-11(4-2)6-8-12/h11H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
HAAAKRIHZSAYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CCC(CC1)CC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


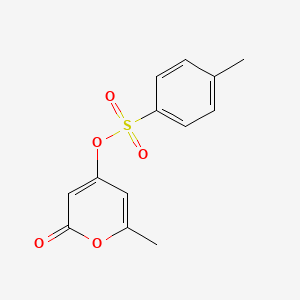
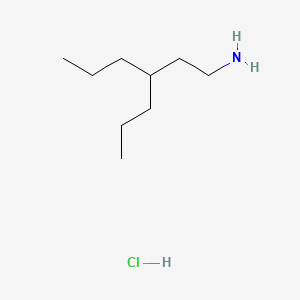
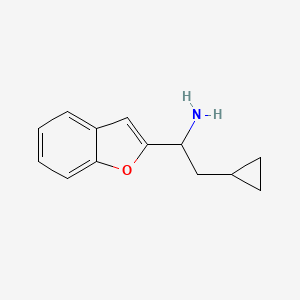
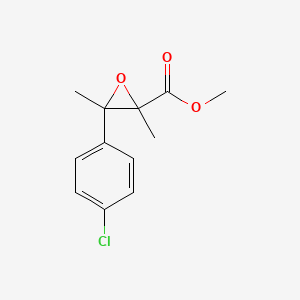
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
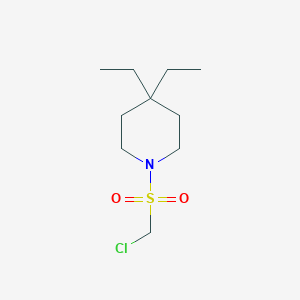
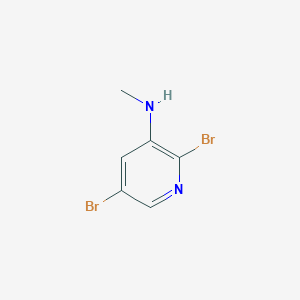
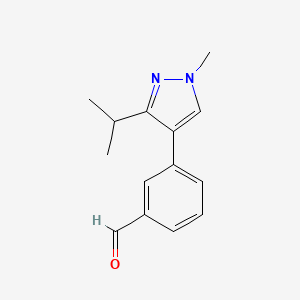
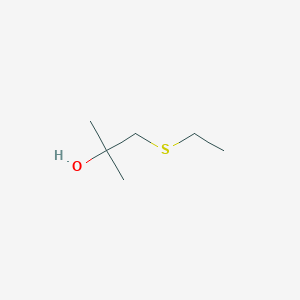
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
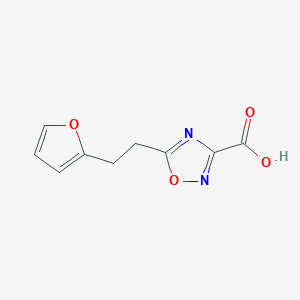
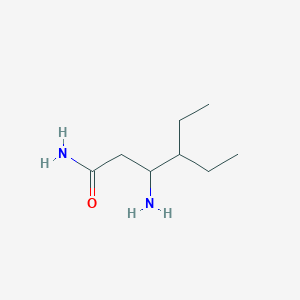
![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
